2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-6(10)7(16)14-3-2-8(4-14,5-15)9(11,12)13/h6,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCGPCAPJDXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 2091606-11-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 245.62 g/mol
- Structure : The compound features a chlorinated carbon atom and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been characterized in various studies, focusing on its interactions with specific biological targets:
- Adrenergic Receptor Modulation :
- Inhibition of Enzymatic Activity :
Pharmacological Effects
The pharmacological effects observed with this compound include:
- Antidiabetic Properties : Due to its action on β3 adrenergic receptors, it may aid in the management of diabetes by promoting lipolysis and improving insulin sensitivity.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor effects through selective inhibition of enzymes crucial for tumor growth .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Metabolic Effects :
- A study investigated the effects of similar compounds on metabolic rates in murine models, demonstrating increased energy expenditure and reduced adiposity when administered dosages targeting β3 adrenergic pathways.
-
Cancer Research :
- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a potential therapeutic application in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to three classes of analogs (Table 1):
Key Observations:
Substituent Effects: The trifluoromethyl (-CF3) group in the target compound enhances lipophilicity and electron-withdrawing effects compared to analogs with silyl-protected hydroxymethyl groups (e.g., -OTBS in ). This increases metabolic stability, critical for drug design. The hydroxymethyl (-CH2OH) group provides a site for further functionalization, unlike unsubstituted pyrrolidine derivatives (e.g., 2-chloro-1-(pyrrolidin-1-yl)ethanone ).
Synthetic Complexity :
- The target compound’s synthesis is more challenging than simpler pyrrolidine derivatives due to steric hindrance from the -CF3 and -CH2OH groups. This contrasts with the silyl-protected analogs in , where bulky -OTBS facilitates selective reactions.
Physicochemical Properties (Inferred from Structural Analogs)
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction of the 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine intermediate.
- Introduction of the 2-chloropropanoyl group at the nitrogen of the pyrrolidine ring.
- Use of appropriate reagents and conditions to ensure regioselective substitution and high yield.
Preparation of the Pyrrolidine Intermediate
The key intermediate, 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine , can be synthesized by:
- Starting from a suitable pyrrolidine precursor or by cyclization reactions involving trifluoromethylated precursors.
- Hydroxymethylation at the 3-position is achieved through selective functionalization, often via formaldehyde or related hydroxymethylating agents under controlled pH and temperature.
- The trifluoromethyl group is introduced either via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
While direct literature on this exact intermediate is limited, analogs such as trifluoromethyl-substituted pyrrolidines are typically prepared using nucleophilic substitution or cyclization reactions involving trifluoromethylated building blocks.
Acylation with 2-Chloropropanoyl Chloride
The final step involves the acylation of the pyrrolidine nitrogen with 2-chloropropanoyl chloride , a chlorinated ketone acylating agent, to form the target compound.
Typical reaction conditions include:
| Parameter | Description |
|---|---|
| Reagents | 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine, 2-chloropropanoyl chloride |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran (THF) |
| Base | Triethylamine or similar organic base to neutralize HCl |
| Temperature | 0 to 25 °C (ice bath to room temperature) |
| Reaction time | 1 to 4 hours |
| Workup | Aqueous wash, extraction, drying over MgSO4, and solvent evaporation |
This acylation step is critical for introducing the 2-chloropropanone moiety, forming the ketone functionality attached to the nitrogen of the pyrrolidine ring.
Related Synthetic Examples and Analogous Preparations
Though specific literature on the exact compound is scarce, related compounds and analogs provide insight into the preparation methods:
Synthesis of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one involves reacting the corresponding substituted piperidine with 2-chloropropanoyl chloride in the presence of triethylamine under controlled conditions to yield the chloroketone derivative with high purity and yield.
Preparation of trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-3-(trifluoromethyl)pyridine, involves nucleophilic substitution and palladium-catalyzed coupling reactions under reflux or microwave heating, demonstrating the utility of mild heating and base conditions for trifluoromethylated heterocycles.
Pyrrolidine derivatives substituted with hydroxymethyl groups have been synthesized via hydroxylation and amination reactions, sometimes involving oxidative conditions with hydrogen peroxide and ammonium hydroxide to achieve selective functionalization.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine intermediate synthesis | Starting pyrrolidine derivative, trifluoromethylation agents, hydroxymethylation reagents | Variable | Requires careful control of regioselectivity and stereochemistry |
| Acylation with 2-chloropropanoyl chloride | 2-chloropropanoyl chloride, triethylamine, DCM or THF, 0-25 °C, 1-4 h | 70-90%* | Base neutralizes HCl; moisture exclusion critical |
| Purification | Extraction, drying, evaporation, chromatography | - | Ensures removal of by-products and high purity |
*Yield range inferred from analogous chloroketone acylations in literature.
Research Findings and Notes
- The presence of the trifluoromethyl group significantly affects the electronic properties of the pyrrolidine ring, influencing reactivity during acylation and purification steps.
- Hydroxymethylation at the 3-position requires selective conditions to avoid over-oxidation or side reactions.
- Use of triethylamine or other organic bases is essential to capture hydrochloric acid formed during acylation, preventing protonation of the amine and ensuring completion of the reaction.
- Solvent choice impacts reaction rate and product purity; anhydrous conditions and aprotic solvents like dichloromethane or THF are preferred.
- Purification often involves chromatography or recrystallization to separate the desired compound from side products and unreacted starting materials.
Q & A
Basic: What synthetic routes are employed to prepare 2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrrolidine Ring Formation : A pyrrolidine precursor with hydroxymethyl and trifluoromethyl groups is synthesized via cyclization of γ-amino alcohols or ketones under acidic conditions.
Chloropropanone Introduction : The pyrrolidine derivative reacts with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.
Optimization : Key parameters include temperature control (0–5°C for acylation to minimize side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric ratios to prevent over-chlorination .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in F NMR).
- X-ray Crystallography : SHELX software (via single-crystal diffraction) resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of hydroxymethyl and trifluoromethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHClFNO) .
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?
Methodological Answer:
- Stereochemical Analysis : Chiral HPLC separates enantiomers, revealing that the (3R,3S)-configuration enhances binding to target enzymes (e.g., kinases) due to optimal spatial alignment of the hydroxymethyl group with active sites.
- Biological Assays : Comparative studies using racemic vs. enantiopure samples show a 5–10x difference in IC values against cancer cell lines, suggesting stereochemistry critically impacts potency .
- Molecular Dynamics Simulations : Predict binding stability differences between stereoisomers using software like AutoDock .
Advanced: How can researchers resolve contradictions in biological assay data for this compound?
Methodological Answer:
Common contradictions (e.g., variable IC values) arise from:
- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted pyrrolidine intermediates) skew results. Mitigate via preparative HPLC with UV/Vis detection (≥98% purity threshold) .
- Solvent Effects : DMSO stock solutions may aggregate the compound. Use dynamic light scattering (DLS) to confirm homogeneity.
- Cell Line Variability : Standardize assays using isogenic cell lines and include positive controls (e.g., staurosporine for kinase inhibition) .
Methodological: What purification strategies are most effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Normal-phase silica gel (hexane:ethyl acetate gradient) removes non-polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (monitored via melting point analysis).
- Chiral Separation : For enantiopure samples, use amylose-based chiral columns with heptane/isopropanol mobile phases .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., chloroacetone moiety’s α-carbon is prone to nucleophilic attack).
- Reactivity Predictions : Software like Gaussian 16 simulates transition states for reactions (e.g., substitution at the chlorinated carbon) .
- Solvent Effects : COSMO-RS models predict solubility and stability in different solvents (e.g., acetonitrile vs. DMF) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
